REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][N:5]=[C:4](Cl)[C:3]=1[Cl:10].[OH-].[K+].[CH2:13]([OH:16])[CH2:14][OH:15]>>[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][N:5]=[C:4]([O:15][CH2:14][CH2:13][OH:16])[C:3]=1[Cl:10] |f:1.2|
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Name
|
|
Quantity
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200 g
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Type
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reactant
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Smiles
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NC1=C(C(=NC=C1Cl)Cl)Cl
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Name
|
|
Quantity
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500 mL
|
Type
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reactant
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Smiles
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C(CO)O
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Name
|
|
Quantity
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70 g
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Type
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reactant
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Smiles
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[OH-].[K+]
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Name
|
|
Quantity
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300 mL
|
Type
|
reactant
|
Smiles
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C(CO)O
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Control Type
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UNSPECIFIED
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Setpoint
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108 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was obtained
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Type
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ADDITION
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Details
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To this solution was added over a 20-minute period, while the temperature
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Type
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TEMPERATURE
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Details
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was raised to 123° C.
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Type
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TEMPERATURE
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Details
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The temperature was raised to 150°-151° C.
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Type
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TEMPERATURE
|
Details
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agitation was maintained for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
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filtered under reduced pressure
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Type
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ADDITION
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Details
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The filtrate was diluted with 1500 milliliters of cold water
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Type
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EXTRACTION
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Details
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extracted with methylene chloride
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Type
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CUSTOM
|
Details
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The solvent was removed by evaporation under reduced pressure
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Type
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CUSTOM
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Details
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The liquid residue which remained was crystallized from hexane
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Type
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DISSOLUTION
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Details
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dissolved in hot chloroform
|
Type
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TEMPERATURE
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Details
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The solution was cooled
|
Type
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FILTRATION
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Details
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the 4-amino-3,5-dichloro-2-(2-hydroxyethoxy)pyridine product was recovered by filtration under reduced pressure
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Type
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CUSTOM
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Details
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The purified product was recovered in a yield of 75 grams which melted at 77.5°- 81° C.
|
Name
|
|
Type
|
|
Smiles
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NC1=C(C(=NC=C1Cl)OCCO)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |